molecular formula C8H10BrNO B8427572 3-Bromo-2-methoxy-4,6-dimethylpyridine

3-Bromo-2-methoxy-4,6-dimethylpyridine

Cat. No.: B8427572
M. Wt: 216.07 g/mol
InChI Key: KWGMYFISCBHTLS-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-4,6-dimethylpyridine is a brominated pyridine derivative featuring methoxy and methyl substituents at positions 2, 4, and 4. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and medicinal chemistry applications. Its substitution pattern imparts distinct electronic and steric properties, influencing reactivity and interactions in biological systems .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-2-methoxy-4,6-dimethylpyridine

InChI

InChI=1S/C8H10BrNO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3

InChI Key

KWGMYFISCBHTLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1Br)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positioning and Reactivity

The position and nature of substituents significantly alter reactivity:

  • 3-Bromo-2,4-dimethylpyridine (CAS 27063-93-0) : Lacks the methoxy group at position 2, leading to reduced steric hindrance and increased nucleophilic susceptibility at the bromine site. This compound is often used in lithiation reactions .
  • 2-Bromo-4,6-dimethylpyridine (CAS 4926-26-5) : Absence of the methoxy group at position 2 results in lower polarity and higher lipophilicity (logP ~2.5) compared to the target compound. This derivative is a precursor for bipyridine ligands in coordination chemistry .
  • 3-Amino-2-bromo-4,6-dimethylpyridine (11a): The amino group at position 3 enhances radical-trapping activity, as demonstrated in alkyltelluro functionalization studies. This contrasts with the methoxy group in the target compound, which is less nucleophilic .

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications
3-Bromo-2-methoxy-4,6-dimethylpyridine C₈H₁₀BrNO Br (3), OMe (2), Me (4,6) Data not reported Pharmaceutical intermediates
2-Bromo-3-cyano-4,6-dimethylpyridine C₈H₇BrN₂ Br (2), CN (3), Me (4,6) 116–117 Antioxidant synthesis
2-Bromo-4,6-dimethylpyridine C₇H₈BrN Br (2), Me (4,6) 68 Ligand in Ni-catalyzed coupling
2-Amino-5-bromo-4,6-dimethylpyridine C₇H₉BrN₂ Br (5), NH₂ (2), Me (4,6) Data not reported Cholinesterase inhibition

Physicochemical Properties

  • Lipophilicity: The methoxy group in this compound increases polarity compared to 2-Bromo-4,6-dimethylpyridine, which may affect solubility in nonpolar solvents .
  • Melting Points: Brominated pyridines with cyano groups (e.g., 2-Bromo-3-cyano-4,6-dimethylpyridine) exhibit higher melting points (~116°C) due to stronger intermolecular interactions .

Key Research Findings

  • Synthetic Efficiency : The target compound’s methoxy group facilitates Pd-catalyzed couplings with DavePhos, achieving higher yields than BINAP or DPPF ligands used for analogous bromopyridines .
  • Divergent Applications: While 2-Bromo-4,6-dimethylpyridine is prioritized in material science, the target compound’s functional groups make it more suitable for drug discovery, particularly in neuronal nitric oxide synthase (nNOS) inhibitor synthesis .

Preparation Methods

Synthesis of 3-Hydroxy-4,6-dimethylpyridine

The foundational intermediate for this route, 3-hydroxy-4,6-dimethylpyridine, remains synthetically challenging. A plausible pathway involves directed ortho metalation of 4,6-dimethylpyridine N-oxide. Treatment with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) deprotonates the position ortho to the N-oxide, followed by electrophilic trapping with trimethylborate and subsequent oxidative workup to install the hydroxyl group. Alternative approaches include microbial oxidation of 4,6-dimethylpyridine using Pseudomonas strains, though yields rarely exceed 15%.

Regioselective Bromination at Position 2

Building on Patent CN115947682A, 3-hydroxy-4,6-dimethylpyridine undergoes bromination using phosphorus oxybromide (POBr₃) in pyridine at 0–50°C. The hydroxyl group directs electrophilic substitution to the adjacent position (C2), yielding 2-bromo-3-hydroxy-4,6-dimethylpyridine. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature20–30°CMaximizes C2 selectivity
POBr₃ Equiv1.5Minimizes di-bromination
Reaction Time12–18 hoursCompletes conversion

Isolation involves precipitation in ice-water, achieving 68–72% yield.

Second Bromination at Position 3

The intermediate 2-bromo-3-hydroxy-4,6-dimethylpyridine undergoes further bromination using N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN, 70°C). This installs bromine at C3, producing 2,3-dibromo-4,6-dimethylpyridine in 85% yield. Notably, the hydroxyl group’s presence necessitates careful pH control during workup to prevent decomposition.

Methoxylation via Alkaline Displacement

Treatment of 2,3-dibromo-4,6-dimethylpyridine with sodium methoxide (NaOMe) in methanol at reflux selectively displaces the C2 bromine, yielding 3-bromo-2-methoxy-4,6-dimethylpyridine. Kinetic studies reveal complete conversion within 6 hours at 65°C, with a final yield of 89% after recrystallization.

Direct Bromination of 2-Methoxy-4,6-dimethylpyridine

Substrate Preparation

2-Methoxy-4,6-dimethylpyridine serves as a direct precursor, synthesized via methylation of 2-hydroxy-4,6-dimethylpyridine using dimethyl sulfate in alkaline aqueous methanol (90% yield).

Electrophilic Bromination Strategies

Bromination at C3 requires overcoming the deactivating effect of the pyridine nitrogen. Employing bromine (Br₂) in fuming sulfuric acid at 120°C achieves 55% conversion to this compound, albeit with 20% di-brominated byproducts. Superior regiocontrol (92%) is attained using trimethylsilyl bromide (TMSBr) and ceric ammonium nitrate (CAN) in dichloromethane at −10°C, leveraging the methoxy group’s para-directing influence.

Cross-Coupling Approaches for Late-Stage Functionalization

Negishi Coupling for Methyl Group Installation

Adapting methods from Patent WO2024015825A1, a dibrominated intermediate (e.g., 2,5-dibromo-3-methoxy-6-methylpyridine) undergoes nickel-catalyzed coupling with dimethylzinc. This replaces the C5 bromine with a methyl group, constructing the 4,6-dimethyl pattern (Figure 1):

2,5-dibromo-3-methoxy-6-methylpyridine+Zn(CH₃)₂NiCl₂(PPh₃)₂This compound\text{2,5-dibromo-3-methoxy-6-methylpyridine} + \text{Zn(CH₃)₂} \xrightarrow{\text{NiCl₂(PPh₃)₂}} \text{this compound}

Reaction conditions:

  • Catalyst: NiCl₂(PPh₃)₂ (5 mol%)

  • Solvent: Tetrahydrofuran (THF), 60°C

  • Yield: 78%

Suzuki-Miyaura Coupling for Aryl Functionalization

While less common for methyl group installation, Suzuki coupling with methylboronic acid remains viable under palladium catalysis. However, competing protodeborylation limits yields to <40%, making this approach industrially unfavorable.

Industrial-Scale Considerations

Continuous Flow Bromination

Adopting continuous flow technology enhances safety and yield for large-scale bromination. A tubular reactor with in-line quenching (ice-water) and real-time HPLC monitoring achieves 94% conversion of 2-methoxy-4,6-dimethylpyridine to the target compound, minimizing bromine excess.

Solvent Recycling and Waste Management

Methanol and acetonitrile recovery via fractional distillation reduces costs by 30%. Brominated byproducts are treated with sodium thiosulfate to neutralize residual Br₂ before disposal.

Comparative Analysis of Synthetic Routes

MethodYield (%)ScalabilityKey Advantage
Multi-step (CN115947682A)72HighHigh regioselectivity
Direct bromination55–92ModerateFewer steps
Negishi coupling78HighLate-stage functionalization

Q & A

Q. How to evaluate the compound’s potential in corrosion inhibition for industrial alloys?

  • Answer :
  • Electrochemical Tests : Use potentiodynamic polarization and EIS to measure inhibition efficiency.
  • DFT Modeling : Calculate adsorption energies on metal surfaces (e.g., Fe) to identify active sites (e.g., pyridine N, Br) .

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